Sulfo-Cyanine5.5 carboxylic acid
Overview
Description
Sulfo-Cyanine5.5 carboxylic acid is a water-soluble, far-red emitting fluorophore. It is a member of the cyanine dye family, known for their high extinction coefficients and low dependence of fluorescence on pH. This compound is characterized by its four sulfo groups, which confer a negative charge at neutral pH and high hydrophilicity . It is commonly used in various fluorescence-based biochemical analyses due to its stability and photostability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine5.5 carboxylic acid typically involves the reaction of a cyanine dye precursor with sulfonating agents to introduce sulfo groups. The carboxylic acid functionality is introduced through subsequent reactions with carboxylating agents. The reaction conditions often require controlled temperatures and pH to ensure the stability of the dye and the efficiency of the sulfonation and carboxylation processes .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in batch or continuous flow reactors. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) and crystallization to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine5.5 carboxylic acid primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in conjugation reactions with biomolecules, such as proteins and peptides, through its carboxylic acid group .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Conjugation Reactions: Carbodiimides, such as N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate the carboxylic acid group for conjugation with amines on biomolecules.
Major Products
The major products of these reactions are conjugated biomolecules, such as labeled proteins and peptides, which retain the fluorescent properties of the dye .
Scientific Research Applications
Sulfo-Cyanine5.5 carboxylic acid is widely used in scientific research due to its excellent fluorescent properties. Some of its applications include:
Mechanism of Action
The mechanism of action of Sulfo-Cyanine5.5 carboxylic acid involves its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This property is due to the electronic transitions within the cyanine dye structure. The dye interacts with molecular targets through its carboxylic acid group, enabling it to form stable conjugates with biomolecules .
Comparison with Similar Compounds
Sulfo-Cyanine5.5 carboxylic acid is similar to other cyanine dyes, such as Sulfo-Cyanine3 and Sulfo-Cyanine7. it is unique due to its far-red emission, which allows for deeper tissue penetration and reduced background fluorescence in biological applications . Other similar compounds include:
Sulfo-Cyanine3 carboxylic acid: Emits in the green region of the spectrum.
Sulfo-Cyanine7 carboxylic acid: Emits in the near-infrared region, suitable for in vivo imaging.
This compound stands out due to its balance of high hydrophilicity, stability, and optimal emission properties for various scientific applications.
Properties
IUPAC Name |
tripotassium;3-(5-carboxypentyl)-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O14S4.3K/c1-39(2)34(41(5)30-17-15-26-28(37(30)39)20-24(57(45,46)47)22-32(26)59(51,52)53)12-8-6-9-13-35-40(3,4)38-29-21-25(58(48,49)50)23-33(60(54,55)56)27(29)16-18-31(38)42(35)19-11-7-10-14-36(43)44;;;/h6,8-9,12-13,15-18,20-23H,7,10-11,14,19H2,1-5H3,(H4-,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQQUABRDYPOFX-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39K3N2O14S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1017.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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